3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 824972-56-7
VCID: VC4739646
InChI: InChI=1S/C15H12Cl2FNO2/c16-13-6-1-10(9-14(13)17)15(20)19-7-8-21-12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20)
SMILES: C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Molecular Formula: C15H12Cl2FNO2
Molecular Weight: 328.16

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide

CAS No.: 824972-56-7

Cat. No.: VC4739646

Molecular Formula: C15H12Cl2FNO2

Molecular Weight: 328.16

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide - 824972-56-7

Specification

CAS No. 824972-56-7
Molecular Formula C15H12Cl2FNO2
Molecular Weight 328.16
IUPAC Name 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Standard InChI InChI=1S/C15H12Cl2FNO2/c16-13-6-1-10(9-14(13)17)15(20)19-7-8-21-12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20)
Standard InChI Key GHECHXQLWDFYDC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide, reflects its substituents:

  • A benzamide backbone with chlorine atoms at the 3- and 4-positions.

  • A 2-(4-fluorophenoxy)ethyl group attached to the amide nitrogen .

Its molecular formula is C₁₅H₁₂Cl₂FNO₂, with a molecular weight of 328.2 g/mol . The structure combines hydrophobic (chlorine, fluorine) and polar (amide, ether) functionalities, enabling diverse intermolecular interactions.

Spectral and Computational Data

  • SMILES Notation: C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F .

  • InChI Key: GHECHXQLWDFYDC-UHFFFAOYSA-N .

  • 3D Conformation: Computational models predict a planar benzene ring with the fluorophenoxyethyl chain adopting a staggered conformation, minimizing steric hindrance .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed protocols for this specific compound are proprietary, benzamide derivatives are typically synthesized via:

  • Acylation: Reaction of 3,4-dichlorobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base (e.g., triethylamine) .

  • Solvent Systems: Dichloromethane or tetrahydrofuran under inert conditions .

  • Purification: Column chromatography or recrystallization to achieve >98% purity .

Physical Properties

Data from analogous compounds suggest:

  • Melting Point: ~170–176°C (observed in structurally similar benzamides) .

  • Solubility: Low aqueous solubility (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Sensitive to prolonged exposure to air and moisture, necessitating storage under inert gas .

Comparative Analysis with Structural Analogues

Key Analogues and Their Properties

Compound NameStructural VariationImpact on Properties
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamideHydroxyl group replaces fluorineIncreased polarity, reduced logP
2,4-Dichloro-N-[2-(pyrrolidinyl)ethyl]benzamidePyrrolidine substituentEnhanced basicity, altered pharmacokinetics
3,5-Difluoro-4-chloro analogueAdditional fluorine substituentImproved metabolic stability

The 4-fluorophenoxyethyl group in 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide confers unique electronic effects due to fluorine’s electronegativity, potentially enhancing binding affinity to biological targets .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of chloro and fluoro substituents to optimize potency.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and elimination in model organisms.

  • Target Identification: High-throughput screening to identify novel biological targets.

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